molecular formula C16H18O2 B8771858 Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)- CAS No. 90020-28-3

Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)-

Cat. No. B8771858
M. Wt: 242.31 g/mol
InChI Key: HARBYIUXNNCKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166398

Procedure details

A solution of 20.8 g (2.1×177 mmol) of potassium hydroxide in 100 mL of water is added to a solution of 57.8 g (177 mmol) of 2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester (Example B) in 300 mL of methanol. The solution is stirred at reflux for 6 hours, then permitted to stir at ambient temperature for another 8 hours. The solvent is removed on a rotary evaporator and the residual aqueous solution (dark brown) is diluted with 100 mL of water and acidified with excess 6N hydrochloric acid solution (40 mL). The product is isolated with diethyl ether and the diethyl ether solution is washed with 2×100 mL saturated (10%) sodium bicarbonate solution, brine, dried (magnesium sulfate) and evaporated leaving 48.4 g of crude product as a light brown solid. Chromatography on a 6.5 cm column containing 350 g of silica gel prepared in toluene and elution with 95% toluene:5% ethyl acetate affords 30.6 g of the title compound; mp 101°-103° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].CC(C)(C)C([O:7][C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:10]([CH3:23])[C:9]=1[CH3:24])=O>O.CO.C1(C)C=CC=CC=1>[CH3:24][C:9]1[C:10]([CH3:23])=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([CH3:14])=[CH:13][C:8]=1[OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester
Quantity
57.8 g
Type
reactant
Smiles
CC(C(=O)OC1=C(C(=C(C(=C1)C)OCC1=CC=CC=C1)C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for another 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
the residual aqueous solution (dark brown) is diluted with 100 mL of water
CUSTOM
Type
CUSTOM
Details
The product is isolated with diethyl ether
WASH
Type
WASH
Details
the diethyl ether solution is washed with 2×100 mL saturated (10%) sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving 48.4 g of crude product as a light brown solid
ADDITION
Type
ADDITION
Details
Chromatography on a 6.5 cm column containing 350 g of silica gel
WASH
Type
WASH
Details
elution with 95% toluene

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1C)OCC1=CC=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 30.6 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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